Reduced Computed Lipophilicity (XLogP3) Relative to the 5‑Chloro Regioisomer
The 4‑chloro substitution pattern confers lower computed lipophilicity compared to the 5‑chloro analog [1][2]. A decrease in XLogP3 of 0.3 log units translates to approximately a 2‑fold reduction in the predicted partition coefficient, which is a material difference in early drug‑discovery programs where controlling log D for ADME properties is critical.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (PubChem, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | 2-(5-Chlorothiophen-2-yl)ethanamine: XLogP3 = 1.9 (PubChem, same algorithm) |
| Quantified Difference | Δ XLogP3 = –0.3 (target compound ~2‑fold less lipophilic) |
| Conditions | Computed property; PubChem release 2019.06.18 / 2025.04.14 |
Why This Matters
Lower lipophilicity generally correlates with reduced non‑specific protein binding and lower risk of CYP450 inhibition, metrics that directly influence candidate prioritization in pharmaceutical discovery.
- [1] PubChem. 2-(4-Chlorothiophen-2-yl)ethanamine (CID 59819997). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/59819997 View Source
- [2] PubChem. 2-(5-Chlorothiophen-2-yl)ethan-1-amine (CID 12968025). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12968025 View Source
